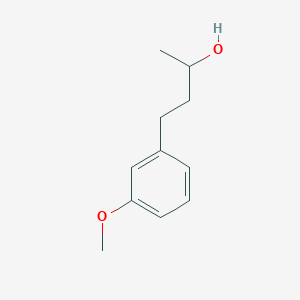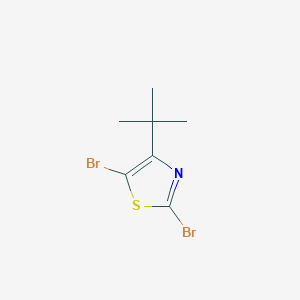
2,5-Dibromo-4-tert-butyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7H9Br2NS. It is characterized by the presence of two bromine atoms and a tert-butyl group attached to a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Aryl or vinyl-substituted thiazoles.
Applications De Recherche Scientifique
2,5-Dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazole ring can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-1,3-thiazole: Similar structure but with bromine atoms at different positions.
4-tert-Butyl-1,3-thiazole: Lacks the bromine atoms.
2,5-Dibromo-3,4-dihexylthiophene: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
2,5-Dibromo-4-tert-butyl-1,3-thiazole is unique due to the presence of both bromine atoms and a tert-butyl group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H9Br2NS |
|---|---|
Poids moléculaire |
299.03 g/mol |
Nom IUPAC |
2,5-dibromo-4-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3 |
Clé InChI |
WAMCVRUDIRVEAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(SC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)

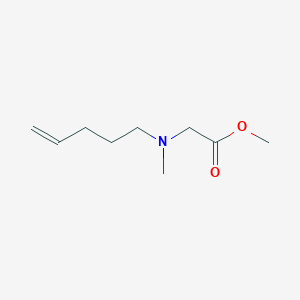
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
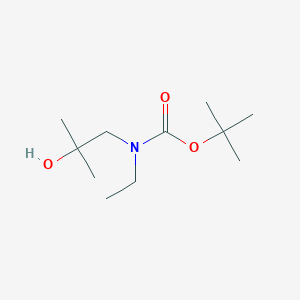
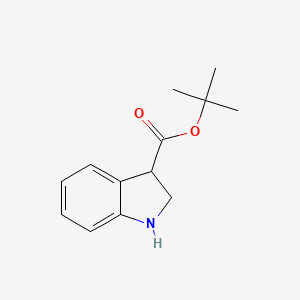
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)

